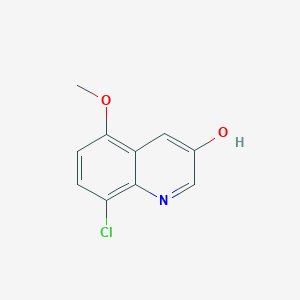

8-Chloro-5-methoxyquinolin-3-ol

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C10H8ClNO2 |

|---|---|

分子量 |

209.63 g/mol |

IUPAC名 |

8-chloro-5-methoxyquinolin-3-ol |

InChI |

InChI=1S/C10H8ClNO2/c1-14-9-3-2-8(11)10-7(9)4-6(13)5-12-10/h2-5,13H,1H3 |

InChIキー |

UIUSICFJDBLBRB-UHFFFAOYSA-N |

正規SMILES |

COC1=C2C=C(C=NC2=C(C=C1)Cl)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Chloro 5 Methoxyquinolin 3 Ol

Retrosynthetic Analysis for the 8-Chloro-5-methoxyquinolin-3-ol Scaffold

A retrosynthetic analysis of this compound reveals several strategic disconnections that lead to readily available starting materials. The primary disconnection of the quinoline (B57606) ring system can be envisioned through established synthetic routes for quinolines.

One logical approach involves a disconnection of the C3-C4 and N1-C2 bonds, which is characteristic of the Gould-Jacobs reaction . This retrosynthetic step leads to the precursor 2-amino-4-chloroanisole and a malonic acid derivative, such as diethyl 2-(ethoxymethylene)malonate . This is a powerful strategy as it allows for the introduction of the hydroxyl group at the 3-position and the formation of the pyridine (B92270) ring in a controlled manner.

Alternatively, a retrosynthesis based on the Combes synthesis would involve the disconnection of the N1-C8a and C4-C4a bonds, suggesting a reaction between 2-amino-4-chloroanisole and a β-diketone. However, this method is more commonly employed for the synthesis of 2,4-substituted quinolines and might require specific diketones to achieve the desired 3-ol substitution.

A Friedländer annulation approach would disconnect the N1-C2 and C4-C4a bonds, pointing towards the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. This would necessitate a suitably substituted o-amino benzaldehyde (B42025) or ketone, which may require additional synthetic steps to prepare.

Considering the substitution pattern of the target molecule, the Gould-Jacobs approach appears to be one of the more direct and feasible retrosynthetic pathways.

| Retrosynthetic Strategy | Key Disconnections | Precursors |

| Gould-Jacobs Reaction | C3-C4, N1-C2 | 2-amino-4-chloroanisole, Diethyl 2-(ethoxymethylene)malonate |

| Combes Synthesis | N1-C8a, C4-C4a | 2-amino-4-chloroanisole, β-Diketone |

| Friedländer Annulation | N1-C2, C4-C4a | Substituted o-amino benzaldehyde/ketone, Active methylene compound |

De Novo Synthesis Approaches to the Quinoline Core

The de novo synthesis of the quinoline core of this compound can be achieved through several classical and modern synthetic methodologies. These approaches primarily focus on the construction of the heterocyclic ring system from acyclic precursors.

Cyclization Reactions for Quinoline Ring Formation

Several named reactions are instrumental in the formation of the quinoline ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Gould-Jacobs Reaction : This is a highly versatile method for synthesizing 4-hydroxyquinolines. wikipedia.org The reaction proceeds through the initial condensation of an aniline (B41778) with an alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester. wikipedia.org Subsequent thermal cyclization leads to the formation of the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org Microwave irradiation has been shown to significantly accelerate this reaction.

Combes Quinoline Synthesis : This method involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org The reaction forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a substituted quinoline. wikipedia.org While typically used for 2,4-substituted quinolines, careful selection of the β-diketone could potentially lead to the desired 3-ol product after further functional group manipulation.

Conrad-Limpach-Knorr Synthesis : This synthesis involves the reaction of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org Depending on the reaction conditions (kinetic vs. thermodynamic control), it can yield either 4-quinolones or 2-quinolones. quimicaorganica.org The initial reaction at lower temperatures favors the formation of a β-aminoacrylate (kinetic product), which upon heating to high temperatures (around 250 °C) undergoes cyclization to the 4-quinolone. wikipedia.org

Doebner-von Miller Reaction : This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org The reaction is typically catalyzed by strong acids. wikipedia.org

Skraup Synthesis : A classic method that involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. jptcp.com This method is generally harsh and may not be suitable for substrates with sensitive functional groups.

Key Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

The synthesis of 2-amino-4-chloroanisole can be achieved from commercially available starting materials. One common route involves the nitration of 3-chloroanisole, followed by the reduction of the resulting nitro group to an amine. Alternatively, 4-chloro-2-nitrophenol (B165678) can be methylated and then reduced to afford the desired aniline. The synthesis of sulfonamide derivatives of 2-amino-4-chloroanisole has also been reported, highlighting its utility as a synthetic building block. researchgate.net

Diethyl 2-(ethoxymethylene)malonate is a key reagent in the Gould-Jacobs synthesis and is commercially available. It can be synthesized by the reaction of diethyl malonate with triethyl orthoformate in the presence of a catalyst like zinc chloride. orgsyn.org The reaction involves the formation of an intermediate which is then converted to the final product upon heating. orgsyn.org

Targeted Synthesis of this compound

A targeted synthesis of this compound can be designed based on the principles of the Gould-Jacobs reaction.

The proposed synthetic route would commence with the reaction of 2-amino-4-chloroanisole with diethyl 2-(ethoxymethylene)malonate . This condensation reaction, typically carried out in a suitable solvent like ethanol (B145695), would yield the intermediate diethyl 2-(((5-chloro-2-methoxyphenyl)amino)methylene)malonate.

The subsequent step involves the thermal cyclization of this intermediate. This is often the most critical step and requires high temperatures, typically achieved by heating in a high-boiling solvent such as diphenyl ether or by using microwave irradiation. jasco.ro This cyclization would lead to the formation of ethyl 8-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Finally, hydrolysis of the ester group under basic conditions, followed by acidification and decarboxylation, would yield the target molecule, this compound. The decarboxylation step can often be facilitated by heating.

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

| Reaction Step | Key Parameters for Optimization |

| Condensation | Solvent, Temperature, Reaction Time, Catalyst (if any) |

| Cyclization | Solvent (e.g., diphenyl ether, Dowtherm A), Temperature (conventional heating vs. microwave), Reaction Time |

| Hydrolysis & Decarboxylation | Base concentration, Acid concentration, Temperature, Reaction Time |

For the cyclization step, the choice of a high-boiling inert solvent is critical to reach the necessary temperatures for the intramolecular annulation to occur efficiently. The use of microwave synthesis has been shown to be advantageous in many quinoline syntheses, often leading to shorter reaction times and improved yields. jasco.ro The selection of the base for the hydrolysis and the conditions for decarboxylation also need to be carefully controlled to avoid side reactions.

Yield Enhancement and Purity Control in Synthetic Protocols

The efficient synthesis of quinoline derivatives is often challenged by issues of yield and purity, stemming from harsh reaction conditions and the formation of side products. The Skraup reaction, a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is known for its potential violence. wikipedia.orgnumberanalytics.com To mitigate this, the use of ferrous sulfate (B86663) as a moderator has been implemented to control the reaction rate and improve safety and yields. orgsyn.org

Modern adaptations have further enhanced the efficiency of quinoline synthesis. An improved Skraup–Doebner–Von Miller reaction, which utilizes acrolein diethyl acetal (B89532) in place of the more reactive acrolein, has been shown to increase isolated yields significantly, with reports of up to 54%. This method also demonstrates good tolerance for various substituents on the aniline precursor. Furthermore, the application of microwave-assisted heating in Skraup-type reactions represents another strategy to improve reaction times and yields. nih.gov

Purity control is critical in the synthesis of this compound and related compounds. Standard purification protocols for quinolines involve several techniques. Recrystallization is a fundamental method, with solvents such as methanol-acetone mixtures being effective for purifying quinoline derivatives. google.com For more challenging separations, derivatization can be employed. For instance, quinolines can be converted to their picrate (B76445) or phosphate (B84403) salts, which are then recrystallized to a high degree of purity before the free base is regenerated. lookchem.com

Other purification techniques include vacuum distillation, often over zinc dust to prevent oxidation, and acid-base extraction. lookchem.com Treating the crude product with hydrochloric acid precipitates the quinoline as its hydrochloride salt, leaving non-basic impurities behind. lookchem.com In some cases, trace impurities like aniline precursors can be removed through diazotization followed by warming. lookchem.com For industrial-scale purification, methods such as heating and stirring in high-boiling polar solvents like N,N-dimethylformamide (DMF), followed by controlled cooling and crystallization, can be highly effective. google.com The purity of the final product is often assessed using techniques like high-performance liquid chromatography (HPLC). google.com

Table 1: Strategies for Yield Enhancement and Purity Control in Quinoline Synthesis

| Strategy | Description | Purpose | Reference(s) |

|---|---|---|---|

| Yield Enhancement | |||

| Ferrous Sulfate Moderator | Addition of FeSO₄ to Skraup reactions to control reaction vigor. | Improve safety and yield. | wikipedia.orgorgsyn.org |

| Acrolein Diethyl Acetal | Use as a stable acrolein precursor in Doebner-Von Miller reactions. | Increase isolated yields. | |

| Microwave Irradiation | Application of microwave heating to the reaction mixture. | Reduce reaction times and potentially increase yields. | nih.gov |

| Purity Control | |||

| Recrystallization | Dissolving the crude product in a suitable solvent and allowing it to crystallize. | Remove soluble and insoluble impurities. | google.com |

| Salt Formation | Conversion to hydrochloride, picrate, or phosphate salts for purification. | Isolate the basic quinoline from non-basic impurities. | lookchem.com |

| Vacuum Distillation | Distillation under reduced pressure, sometimes over zinc dust. | Purify from non-volatile impurities and prevent oxidation. | lookchem.com |

Derivatization Strategies for this compound

The trifunctional nature of this compound provides multiple avenues for chemical modification, allowing for the generation of a diverse library of derivatives.

The hydroxyl group at the C-3 position is a prime site for derivatization through etherification and esterification reactions. O-alkylation (etherification) of hydroxyquinolines is a common transformation. For instance, the hydroxyl group of the related 5-chloro-8-hydroxyquinoline (B194070) can be readily methylated to the corresponding methoxy (B1213986) derivative by treatment with an alkylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. rsc.org This provides a direct precedent for the alkylation of the 3-hydroxyl group of this compound to generate various ethers.

Esterification is another key modification. The acylation of hydroxyquinolines, such as the reaction of 4-hydroxyquinolin-2-ones with acetyl chloride, yields the corresponding acetate (B1210297) esters. nih.gov This type of reaction can be applied to the 3-hydroxyl group of this compound to introduce a wide range of ester functionalities, which can act as protecting groups or modulate the biological activity of the parent molecule.

Table 2: Examples of Hydroxyl Group Derivatization in Related Quinolines

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Etherification (Methylation) | Iodomethane, K₂CO₃, DMF | Methoxyquinoline | rsc.org |

The nitrogen atom of the quinoline ring is a key site for functionalization, most commonly through oxidation to form a quinoline N-oxide. rsc.orgresearchgate.net This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide is not merely a final product but a highly versatile intermediate that activates the quinoline ring for further substitutions, particularly at the C2 and C8 positions. researchgate.net

For example, quinoline N-oxides can undergo deoxygenative functionalization. A metal-free C2-heteroarylation has been developed where the N-oxide reacts with N-sulfonyl-1,2,3-triazoles, leading to the formation of a C-N bond at the C2 position and regeneration of the quinoline. beilstein-journals.orgnih.gov This highlights how initial N-functionalization can be a strategic step to enable subsequent modifications at other sites on the heterocyclic ring. researchgate.net

The existing substituents on the this compound ring, particularly the chloro group, provide handles for extensive modification. The C8-chloro group is especially valuable as it can be replaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for functionalizing chloroquinolines. nih.govnih.govresearchgate.net The Suzuki reaction, for example, allows for the coupling of the C8-chloro position with a variety of aryl- and heteroarylboronic acids, enabling the synthesis of complex biaryl structures. nih.govresearchgate.net

The chloro group can also be displaced via nucleophilic aromatic substitution (SNAr). While the chlorine at C8 is generally less reactive than those at C2 or C4, under specific conditions with potent nucleophiles like amines or alkoxides, substitution can be achieved. For example, the synthesis of 8-aminoquinoline (B160924) derivatives from chloro-substituted precursors is a known transformation, suggesting the feasibility of converting the 8-chloro group to an 8-amino group, which can then serve as a point for further conjugation. nih.govsigmaaldrich.com

Table 3: Key Reactions for Modifying the Quinoline Ring

| Reaction Type | Position | Reagents/Catalyst | New Functional Group | Reference(s) |

|---|---|---|---|---|

| Suzuki Cross-Coupling | C8 | Pd Catalyst, Boronic Acid, Base | Aryl/Heteroaryl | nih.govnih.govresearchgate.net |

| Buchwald-Hartwig Amination | C8 | Pd Catalyst, Amine, Base | Amino | nih.gov |

The inherent fluorescence of the quinoline nucleus makes it an excellent scaffold for the design of chemical probes and conjugates. nih.gov By attaching other molecular entities, probes with specific functions, such as sensing metal ions or pH, can be created. researchgate.net

One common strategy involves conjugating the quinoline scaffold to another fluorophore to create ratiometric or FRET-based sensors. For example, quinoline-coumarin and quinoline-pyrene hybrids have been synthesized for sensing applications. researchgate.netresearchgate.net The synthesis of these conjugates often involves forming a stable linker, such as an amide or hydrazone, between the quinoline core and the other molecule. A probe for aluminum (Al³⁺) detection was synthesized by condensing a quinoline-2-carbohydrazide (B1604917) with a substituted salicylaldehyde, demonstrating the utility of this approach. nih.gov

Furthermore, the this compound moiety can be incorporated into biologically active conjugates. A prominent strategy involves converting the C8-chloro group to an 8-amino group, which then serves as a versatile handle for amide bond formation. This approach has been used to synthesize 8-aminoquinoline-melatonin conjugates as potential multifunctional agents for neurodegenerative diseases. nih.gov This highlights a clear pathway: substitution of the C8-chloro group followed by conjugation to a bioactive molecule or a reporter tag.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: In the proton NMR spectrum of 8-Chloro-5-methoxyquinolin-3-ol, distinct signals are expected for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) core would appear in the downfield region (typically 6.5-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic effects of the chloro, methoxy (B1213986), and hydroxyl substituents. The methoxy group (-OCH₃) would produce a characteristic singlet, typically in the range of 3.8-4.0 ppm. The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on solvent and concentration, while the proton on the C3-adjacent carbon (C4) and the C2 proton would also exhibit unique shifts.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom. For this compound, ten distinct signals would be expected. The chemical shifts would reflect the electronic environment of each carbon. Carbons bonded to electronegative atoms like oxygen, nitrogen, and chlorine will be shifted downfield. For instance, the carbon of the methoxy group would appear around 55-60 ppm, while the aromatic carbons would resonate in the 100-160 ppm range. The carbons directly attached to the hydroxyl (C3), methoxy (C5), and chloro (C8) groups would show significant downfield shifts due to the deshielding effects of these substituents.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. A COSY spectrum would reveal proton-proton coupling networks, helping to assign adjacent protons in the aromatic rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, a singlet for the methoxy group protons, and signals for the C2 and C4 protons. |

| ¹³C NMR | Ten distinct signals corresponding to the ten carbon atoms in the molecule, including a signal for the methoxy carbon. |

| 2D NMR (COSY/HSQC) | Correlations establishing H-H connectivity and direct H-C one-bond correlations for unambiguous signal assignment. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular weight with high precision. The expected exact mass would be compared to the theoretically calculated mass from its molecular formula (C₁₀H₈ClNO₂) to confirm the elemental composition.

The mass spectrum would show a molecular ion peak [M]⁺ and, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak with about one-third the intensity of the molecular ion peak. This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule. Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), would reveal characteristic losses of functional groups, such as the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO), which can help to further confirm the proposed structure.

| Analysis | Expected Result for this compound |

| Molecular Ion Peak (M⁺) | m/z ≈ 209 (for ³⁵Cl) |

| Isotopic Pattern | A prominent [M+2]⁺ peak at m/z ≈ 211 (for ³⁷Cl) with an intensity of ~33% of the M⁺ peak. |

| High-Resolution MS | Provides an exact mass measurement consistent with the elemental formula C₁₀H₈ClNO₂. |

| Fragmentation | Potential loss of fragments such as •CH₃, CO, and HCl. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1450-1650 cm⁻¹ region. Characteristic C-O stretching bands for the aryl ether (methoxy group) and the phenol (B47542) (hydroxyl group) would be present in the 1000-1300 cm⁻¹ range. The C-Cl stretch would appear in the lower frequency region, typically around 600-800 cm⁻¹.

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light. The spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) would be expected to display multiple absorption bands characteristic of the π → π* transitions within the aromatic system. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the quinoline core.

| Spectroscopy | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | O-H stretch (hydroxyl) | 3200-3600 (broad) |

| IR | Aromatic C-H stretch | 3000-3100 |

| IR | C=C and C=N stretch (aromatic) | 1450-1650 |

| IR | C-O stretch (ether and phenol) | 1000-1300 |

| IR | C-Cl stretch | 600-800 |

| UV-Vis | π → π* transitions | Multiple bands in the 200-400 nm range. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. While specific data is not publicly available, a successful analysis would provide parameters such as the crystal system, space group, and unit cell dimensions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₀H₈ClNO₂) to validate the empirical formula and assess the sample's purity.

| Element | Theoretical Percentage (%) for C₁₀H₈ClNO₂ |

| Carbon (C) | 57.29 |

| Hydrogen (H) | 3.85 |

| Chlorine (Cl) | 16.91 |

| Nitrogen (N) | 6.68 |

| Oxygen (O) | 15.26 |

An experimental result that closely matches these theoretical values provides strong evidence for the correctness of the assigned molecular formula.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile solids like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an acid modifier like formic or phosphoric acid), would be employed. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for relatively non-volatile compounds, GC-MS could be used if the compound is sufficiently thermally stable and volatile, or if it is derivatized to increase its volatility. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the separation and identification of volatile impurities.

Computational and Theoretical Investigations of 8 Chloro 5 Methoxyquinolin 3 Ol

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for analyzing the molecular structure and electronic properties of quinoline (B57606) derivatives. nih.gov These methods are used to optimize the molecular geometry, determine vibrational frequencies, and predict various chemical reactivity descriptors. researchgate.net By solving approximations of the Schrödinger equation, DFT can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and how it will interact with other molecules. nih.gov

For 8-chloro-5-methoxyquinolin-3-ol, DFT calculations at common levels of theory, such as B3LYP with a 6-311++G(d,p) basis set, can provide a detailed picture of its structural parameters (bond lengths and angles) and electronic landscape. nih.gov This information is crucial for predicting the most likely sites for chemical reactions and for understanding the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. For this compound, the distribution of these orbitals is influenced by its substituents. The electron-rich oxygen and nitrogen atoms in the hydroxyl, methoxy (B1213986), and quinoline ring system contribute significantly to the HOMO, while the LUMO is typically distributed across the aromatic system. This analysis helps in predicting how the molecule will behave in charge-transfer interactions.

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 | Indicates the energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.8 | Indicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 | Energy difference between HOMO and LUMO; a larger gap implies higher stability and lower reactivity. |

Note: The values presented are illustrative for a quinoline derivative and would be specifically calculated for this compound in a dedicated DFT study.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will be recognized by other molecules, particularly in biological systems. nih.gov The map uses a color scale to indicate different electrostatic potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with near-zero potential. youtube.com

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring, identifying them as key sites for hydrogen bonding and metal ion chelation. smolecule.comresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor.

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. nih.gov

NMR Spectroscopy: DFT methods can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. nih.gov These theoretical predictions are instrumental in assigning the signals in an experimental spectrum to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov This method calculates the energies of electronic excitations from the ground state to various excited states. The results can predict the maximum absorption wavelength (λmax), which corresponds to the electronic transitions within the molecule's conjugated system.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | C3-OH: ~150 ppm |

| C8-Cl: ~125 ppm | ||

| ¹H NMR | Chemical Shift (δ) | H-O (hydroxyl): ~9.5 ppm |

| H (methoxy): ~4.0 ppm |

| UV-Vis | λmax | ~320 nm |

Note: These are representative values. Actual predicted values depend on the specific DFT functional, basis set, and simulated solvent.

Molecular Dynamics Simulations to Explore Conformational Landscape and Solution Behavior

An MD simulation begins with an initial structure, often optimized by quantum chemical methods, and calculates the forces between atoms and the resulting motions based on classical mechanics. By running the simulation for a sufficient duration (from nanoseconds to microseconds), it is possible to observe how the molecule explores different shapes (conformers) and how its flexible parts, like the methoxy group, rotate and orient themselves. Analysis of the simulation trajectory can reveal the most stable conformations and the energy barriers between them, which is crucial for understanding how the molecule might fit into a receptor's binding site. nih.gov

Table 3: Key Analyses in Molecular Dynamics Simulations

| Analysis Type | Purpose | Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | To assess structural stability over time. | Indicates if the simulation has reached equilibrium and how much the molecule deviates from its starting structure. |

| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the molecule. | Highlights which atoms or functional groups exhibit the most movement. |

| Radial Distribution Function (RDF) | To analyze interactions with solvent molecules. | Shows the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. |

| Conformational Clustering | To identify dominant molecular shapes. | Groups similar structures from the trajectory to find the most populated and energetically favorable conformations. |

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, usually a protein) to form a stable complex. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's action. The process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's active site and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net

For this compound, molecular docking studies can predict how it interacts with specific biological targets. Quinoline derivatives are known to inhibit enzymes like topoisomerase, which is vital for DNA replication, making it a potential target in cancer therapy. smolecule.com Docking this compound into the active site of a topoisomerase enzyme can reveal its binding mode—the specific three-dimensional arrangement it adopts.

The analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. The binding affinity is estimated as a docking score, typically in units of kcal/mol, where a more negative value suggests a stronger and more stable interaction. jbcpm.com These predictions can explain the compound's biological activity and provide a rationale for designing more potent analogs.

Table 4: Illustrative Molecular Docking Results for this compound with a Target Protein

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| S. aureus DNA Gyrase | -8.5 | Asp73, Gly77 | Hydrogen Bond with hydroxyl group |

| Val120, Ile78 | Hydrophobic Interaction |

Note: This table is a hypothetical representation of docking results, inspired by studies on similar quinolone compounds. researchgate.net

Identification of Key Interacting Residues and Binding Site Characteristics

Computational studies, particularly molecular docking simulations, are pivotal in understanding how this compound interacts with its biological targets at a molecular level. While specific docking studies for this exact compound are not extensively detailed in publicly available literature, its known inhibitory action against topoisomerase II provides a strong basis for theoretical analysis. smolecule.com Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription, making it a prime target for cancer chemotherapy. smolecule.comnih.gov

By analogy with other quinoline-based topoisomerase II inhibitors, it is hypothesized that this compound binds to the enzyme-DNA complex. The binding is likely to involve a combination of hydrogen bonds, hydrophobic interactions, and potential metal ion chelation. The hydroxyl group at the 3-position and the nitrogen atom in the quinoline ring are predicted to be key sites for hydrogen bonding with amino acid residues in the enzyme's binding pocket.

While specific interacting residues for this compound are yet to be definitively identified through dedicated studies, research on similar quinoline derivatives targeting topoisomerase provides valuable insights. For instance, docking studies of other quinoline compounds have revealed interactions with key residues within the DNA-binding and cleavage site of topoisomerase. nih.govacs.org These interactions stabilize the cleavage complex, leading to an accumulation of DNA double-strand breaks and subsequent cell death. smolecule.com

In Silico ADMET Prediction for Research Compound Prioritization

These predictive models utilize the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters. Key properties that are typically evaluated include:

Lipinski's Rule of Five: This rule assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Aqueous Solubility: Adequate solubility is crucial for absorption and distribution.

Blood-Brain Barrier (BBB) Penetration: This is a key consideration for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting interactions with major drug-metabolizing enzymes is essential to avoid potential drug-drug interactions.

Human Intestinal Absorption (HIA): This parameter estimates the extent to which a compound will be absorbed from the gut.

The application of such in silico tools to this compound would be instrumental in prioritizing it among other potential lead compounds and guiding the design of derivatives with improved pharmacokinetic profiles.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Derivatives

The development of derivatives of this compound can be guided by both ligand-based and structure-based drug design strategies to enhance its therapeutic properties.

Ligand-Based Drug Design: In the absence of a high-resolution crystal structure of the target protein with the bound ligand, ligand-based methods rely on the knowledge of other active molecules. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. mdpi.com By correlating the chemical structures of a series of quinoline derivatives with their biological activities, QSAR models can identify key structural features that are either beneficial or detrimental to their potency. nih.gov These models can then be used to predict the activity of novel, untested derivatives, thereby guiding synthetic efforts towards more promising compounds.

Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By creating a pharmacophore model based on known active quinoline derivatives, virtual screening of large compound libraries can be performed to identify new scaffolds that fit the model and are likely to be active. mdpi.comfiveable.me

Structure-Based Drug Design: With the availability of the three-dimensional structure of the target protein, such as topoisomerase II, structure-based drug design becomes a powerful tool. acs.org Molecular docking, as discussed earlier, is a key component of this approach. It allows for the visualization of how a ligand fits into the binding site of a protein and helps in predicting the binding affinity. nih.gov

By analyzing the predicted binding mode of this compound or its analogs within the active site of topoisomerase II, medicinal chemists can rationally design modifications to the molecule. The goal is to optimize interactions with key amino acid residues, for example, by introducing new functional groups that can form additional hydrogen bonds or hydrophobic interactions, thereby improving the compound's potency and selectivity. acs.org This iterative process of design, synthesis, and biological evaluation is a hallmark of modern drug discovery.

In Vitro Biological Activity and Molecular Mechanism of Action

Cellular and Subcellular Level Investigations

Research into the compound's effects on cells has identified specific molecular targets and cellular processes that are disrupted upon exposure.

Target Identification and Engagement Studies in Relevant Cell Lines

The principal molecular target identified for 8-Chloro-5-methoxyquinolin-3-ol is topoisomerase II, an essential enzyme involved in DNA replication and repair. smolecule.com Quinolone derivatives are recognized for their capacity to inhibit this enzyme, which is crucial for managing the topological state of DNA during cell division. smolecule.com

The mechanism of action involves the compound functioning as a topoisomerase II poison. It stabilizes the covalent complex formed between the enzyme and the DNA strand, which prevents the re-ligation of the DNA break that the enzyme creates. smolecule.com This leads to an accumulation of double-stranded DNA breaks, a state that is highly toxic to the cell and initiates cell death pathways. smolecule.com The potency of this compound as a topoisomerase II inhibitor is considered comparable to other established quinoline-based inhibitors. smolecule.com

Intracellular Localization and Distribution Studies

Specific studies detailing the intracellular localization and distribution patterns of this compound are not available in the reviewed scientific literature. While the downstream effects suggest the compound crosses the cell membrane to interact with intracellular targets like topoisomerase II, the precise accumulation within specific organelles or cellular compartments has not been documented.

Effects on Cellular Processes (e.g., cell cycle, apoptosis, migration)

The downstream consequences of topoisomerase II inhibition by this compound manifest as significant disruptions to key cellular processes, namely the cell cycle and apoptosis.

Cell Cycle: The compound has been shown to induce cell cycle arrest at the G2/M phase. smolecule.com This halt prevents cells from entering mitosis, which is a direct result of the DNA damage caused by the inhibition of topoisomerase II. smolecule.com This cytotoxic effect is particularly potent in cells that are dividing rapidly. smolecule.com

Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, through the activation of both intrinsic and extrinsic pathways. smolecule.com The activation of these pathways leads to the elimination of the target cells. smolecule.com

Key molecular events triggered by the compound in the apoptotic cascade include:

Mitochondrial membrane permeabilization and the subsequent release of pro-apoptotic factors like cytochrome c. smolecule.com

Activation of caspase-3, a key executioner caspase in the apoptotic pathway. smolecule.com

Cleavage of poly(ADP-ribose) polymerase (PARP), an event that facilitates cellular disassembly. smolecule.com

The combined ability to induce both cell cycle arrest and apoptosis makes the compound a subject of interest for its potential cytotoxic activities. smolecule.com

Table 1: Effects of this compound on Cellular Processes

| Cellular Process | Observed Effect | Molecular Mechanism |

| Cell Cycle | Arrest at G2/M phase | Consequence of topoisomerase II inhibition and DNA damage. smolecule.com |

| Apoptosis | Induction of programmed cell death | Activation of intrinsic and extrinsic pathways, including caspase-3 and PARP cleavage. smolecule.com |

Investigations into Specific Cell Line Responses (e.g., HepG2, A549, HT-29)

While the general mechanism of action for this compound has been described, detailed investigations into its specific effects on the HepG2 (human liver cancer), A549 (human lung cancer), and HT-29 (human colon cancer) cell lines were not found in the reviewed literature. Research on these widely-used cancer cell lines has been conducted for other quinoline (B57606) derivatives and various natural compounds, but specific data pertaining solely to this compound is not available.

Enzyme Inhibition and Activation Profiling

The primary enzymatic interaction identified for this compound is the inhibition of topoisomerase II.

Enzyme Kinetic Studies (e.g., Michaelis-Menten kinetics, Lineweaver-Burk plots)

The inhibition of topoisomerase II by this compound has been confirmed through biochemical assays, such as DNA relaxation and decatenation assays, which demonstrate that the enzyme is prevented from completing its catalytic cycle. smolecule.com However, specific enzyme kinetic studies, including the determination of Michaelis-Menten constants or the generation of Lineweaver-Burk plots to characterize the nature and potency of this inhibition, are not detailed in the available scientific literature.

Determination of IC50 Values and Inhibition Type (e.g., competitive, non-competitive, uncompetitive)

While the biological activity of this compound has been described, specific half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the substance required to inhibit a biological process by 50%, are not widely available in the public domain for this particular compound.

The type of enzyme inhibition—whether competitive, non-competitive, or uncompetitive—provides crucial insights into the mechanism of action. For this compound, its role as a topoisomerase II "poison" suggests a specific inhibitory mechanism. giffordbioscience.com This mode of action involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands, thereby trapping the enzyme in a state that leads to the accumulation of double-stranded DNA breaks. giffordbioscience.com This is distinct from catalytic inhibitors that block the enzyme's activity before DNA cleavage occurs. giffordbioscience.com However, detailed kinetic studies characterizing it definitively as competitive, non-competitive, or uncompetitive are not readily found in published literature.

Specific Enzyme Targets (e.g., kinases, hydrolases, deacetylases)

The primary and most well-documented enzyme target of this compound is topoisomerase II . giffordbioscience.com This enzyme is crucial for managing DNA topology during replication, transcription, and recombination. By inhibiting topoisomerase II, the compound induces DNA double-stranded breaks, which in turn trigger cellular apoptosis. giffordbioscience.com The potency of this compound as a topoisomerase II inhibitor is reported to be comparable to other established quinoline-based inhibitors. giffordbioscience.com

Beyond topoisomerase II, there is limited specific information available in the scientific literature regarding the inhibitory activity of this compound against other classes of enzymes such as kinases, hydrolases, or deacetylases.

Receptor Binding Affinity and Ligand-Receptor Interactions

Information regarding the direct interaction of this compound with specific neurotransmitter or cannabinoid receptors is not extensively documented in publicly available research.

Radioligand Binding Assays for Receptor Affinity (Ki) Determination

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor, expressed as the inhibition constant (Ki). Despite the availability of this technology, there is no specific data from radioligand binding assays for this compound against common receptor targets.

Functional Assays for Agonist/Antagonist Activity

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). There is a lack of published data from functional assays to characterize the activity of this compound at any specific receptor.

Identification of Specific Receptor Subtypes (e.g., D2/D3, 5-HT1A, CB2)

Due to the absence of receptor binding and functional assay data, there is no information available to suggest that this compound has any significant affinity or selective activity for dopamine (B1211576) (D2/D3), serotonin (B10506) (5-HT1A), or cannabinoid (CB2) receptor subtypes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the broader class of quinoline derivatives, extensive SAR studies have been conducted. The quinoline core is considered essential for the biological activity of these compounds. giffordbioscience.com

Systematic modifications of the quinoline scaffold have provided insights into the features that govern their biological effects. For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, the introduction of a chloro-substituent at the R5 position was found to decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen. nih.gov This alteration in physicochemical properties can influence the compound's ability to chelate metals and interact with biological targets, thereby modulating its activity. nih.gov

Elucidation of Pharmacophore Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. While a specific pharmacophore model for this compound is not extensively documented in publicly available literature, insights can be drawn from studies on related quinoline derivatives.

For instance, a pharmacophore model developed for quinoline-3-carbohydrazide (B3054276) antioxidants identified key features including an aromatic ring and multiple hydrogen bond acceptors. researchgate.netnih.gov Applying this logic to this compound, the key pharmacophoric features would likely include:

Aromatic Ring System: The bicyclic quinoline core serves as the fundamental scaffold.

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring, the oxygen atom of the methoxy (B1213986) group, and the oxygen atom of the hydroxyl group can all act as hydrogen bond acceptors.

Hydrogen Bond Donor: The hydroxyl group at the 3-position is a potential hydrogen bond donor.

Hydrophobic/Halogen Center: The chlorine atom at the 8-position contributes to the lipophilicity and can engage in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding.

A 3D-QSAR (Quantitative Structure-Activity Relationship) study on a series of cytotoxic quinolines identified a six-point pharmacophore model with three hydrogen bond acceptors and three aromatic ring features as being optimal for tubulin inhibitory activity. nih.gov This further underscores the importance of these functional groups in the biological activity of quinoline-based compounds.

Impact of Substituent Modifications on Biological Activity

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the core ring structure. Structure-activity relationship (SAR) studies on various quinoline analogues provide a framework for understanding how modifications to this compound could influence its potency and selectivity.

The Quinoline Core and Hydroxyl Group: The fundamental quinoline scaffold is essential for its biological activity, providing the necessary framework for the spatial orientation of its functional groups. smolecule.com The hydroxyl group is critical, not only for its potential hydrogen bonding interactions but also for its ability to chelate metal ions, a property linked to the anticancer and antimicrobial activities of 8-hydroxyquinolines. smolecule.comnih.gov

Substitutions at Position 8: The chlorine atom at the 8-position significantly influences the compound's lipophilicity and electronic distribution. Halogenated quinoline derivatives have demonstrated potent biological activities. For instance, cloxyquin (5-chloroquinolin-8-ol) has shown good antituberculosis activity. nih.gov The presence of a halogen at various positions has been found to increase the lipophilicity of the molecule, which can affect cell permeability. nih.gov

The following table summarizes the general impact of substituent modifications on the biological activity of related quinoline compounds:

| Position of Substitution | Type of Substituent | General Impact on Biological Activity (in related quinolines) |

| 5 | Electron-withdrawing group | Can enhance anticancer activity. nih.gov |

| 5 | Chloro group | Showed higher activity against certain enzymes. nih.gov |

| 8 | Halogen (e.g., Chloro) | Increases lipophilicity and can contribute to potent biological activity. nih.govnih.gov |

| Core | Hydroxyl group | Crucial for metal chelation and hydrogen bonding. smolecule.comnih.gov |

Design Principles for Enhanced Selectivity and Potency

Based on the available SAR data for related quinoline compounds, several design principles can be proposed to enhance the selectivity and potency of this compound analogues.

One key strategy involves the modification of substituents to fine-tune electronic and lipophilic properties . As suggested by SAR studies, replacing the 5-methoxy group with various electron-withdrawing groups could be a promising avenue to increase potency. nih.gov The choice of substituent would need to be carefully considered to balance potency with other properties like solubility and metabolic stability.

Hybridization of the quinoline scaffold with other pharmacologically active moieties is another established design principle. For example, the hybridization of 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076) via a Mannich reaction resulted in a compound with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This approach could be adapted to create novel derivatives of this compound with enhanced or dual-action properties.

Furthermore, structural modifications to optimize metal chelation capabilities could lead to more potent compounds. The pKa values of the donor atom moieties are critical in modulating the anticancer activities of 8-hydroxyquinoline-derived Mannich bases, indicating that the acid-base properties and metal-chelating ability are important design factors. nih.gov

Finally, the introduction of specific functional groups to target particular enzymes or receptors is a rational design approach. For instance, the design of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was based on the core structure of the natural product neocryptolepine (B1663133) and resulted in a compound with remarkable cytotoxicity against colorectal cancer cells. nih.gov This highlights the potential of using known pharmacophores as a basis for designing novel and potent quinoline derivatives.

Application As Chemical Probes and Research Tools

Development of 8-Chloro-5-methoxyquinolin-3-ol as a Selective Chemical Probe for Biological Targets

While this compound has demonstrated significant biological activity, its formal development as a selective chemical probe is an ongoing area of research. The compound is recognized for its potential as a precursor in various chemical syntheses and has garnered interest in medicinal chemistry and pharmacology due to the influence of its chloro and methoxy (B1213986) groups on its chemical reactivity and biological properties. smolecule.com Its primary known biological effect is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. smolecule.com This activity positions it as a valuable starting point for the development of a more refined chemical probe.

Further studies have identified additional potential protein targets of this compound through proteomic binding assays, including quinone oxidoreductase 2 (QR2) and aldehyde dehydrogenase 1 (ALDH1). smolecule.com These proteins are involved in cellular processes like detoxification and metabolism. smolecule.com The interaction with multiple targets suggests that while the compound is a promising lead, achieving the high selectivity required for a high-quality chemical probe would necessitate further medicinal chemistry optimization.

A high-quality chemical probe is more than just a bioactive molecule; it must meet a stringent set of criteria to ensure that the biological effects observed can be confidently attributed to the modulation of a specific target. These criteria are essential for the generation of robust and reproducible data. Key characteristics include:

Potency and Selectivity : A probe should exhibit high potency, typically with an affinity below 100 nM in biochemical assays, and demonstrate on-target effects in cells at concentrations under 1 µM. nih.govbiorxiv.org Crucially, it must be highly selective, showing a significant preference (often greater than 30-fold) for its intended target over other related proteins or off-targets. nih.gov

Known Mechanism of Action : The way a probe interacts with its target (e.g., as an inhibitor, agonist, or antagonist) must be well-characterized. smolecule.com This understanding is fundamental to interpreting the outcomes of experiments. smolecule.com

Cellular Activity : The probe must be able to penetrate cell membranes to engage with intracellular targets and elicit a measurable biological response that is consistent with the modulation of its intended target. smolecule.com

Availability of a Negative Control : An ideal chemical probe has a structurally similar but biologically inactive analogue. This "negative control" helps to confirm that the observed phenotype is due to on-target effects and not some other property of the chemical scaffold.

Chemical Stability and Purity : The compound must be stable under experimental conditions and have a well-defined structure and high purity to ensure that the observed activity is not due to contaminants or degradation products. nih.gov

Table 1: Key Criteria for a High-Quality Chemical Probe

| Criteria | Description | Recommended Thresholds |

|---|---|---|

| Potency | The concentration required to produce a defined effect on the target. | <100 nM (biochemical), <1 µM (cellular) nih.govbiorxiv.org |

| Selectivity | The degree to which a probe interacts with its intended target versus other proteins. | >30-fold over related targets nih.gov |

| Mechanism of Action | The specific biochemical interaction through which the probe affects its target. | Clearly defined and validated smolecule.com |

| Cellular Permeability | The ability to cross cell membranes and reach an intracellular target. | Must be sufficient to engage the target in a cellular context nih.gov |

| Structure-Activity Relationship (SAR) | A clear relationship between the chemical structure and biological activity. | Should be established smolecule.com |

| Availability | The probe should be accessible to the research community. | No restrictions on use smolecule.com |

A well-characterized chemical probe is an invaluable tool for target validation, the process of confirming that modulating a specific biological target has a desired therapeutic effect. nih.gov Given that this compound is known to inhibit topoisomerase II, it can be used to validate this enzyme as a target in various disease models, particularly in cancer and infectious diseases. smolecule.com

By applying the compound to cells and observing the resulting phenotype, researchers can confirm that the inhibition of topoisomerase II leads to specific downstream effects, such as cell cycle arrest and apoptosis. smolecule.com For instance, studies have shown that this compound induces cell cycle arrest at the G2/M phase, which is a direct consequence of topoisomerase II inhibition. smolecule.com This helps to elucidate the cellular pathways that are governed by this enzyme. The identification of other potential targets like QR2 and ALDH1 further complicates but also enriches pathway analysis, suggesting that the compound's effects may result from the modulation of multiple cellular pathways. smolecule.com

Utility in Mechanistic Biological Studies

This compound has demonstrated clear utility in the study of fundamental biological mechanisms, particularly those related to cell death. It functions as a topoisomerase II poison, which means it stabilizes the complex formed between the enzyme and DNA after the DNA has been cleaved. smolecule.com This prevents the resealing of the DNA breaks and leads to the accumulation of double-stranded DNA breaks, a catastrophic event for the cell. smolecule.com

This specific mechanism of action allows researchers to dissect the subsequent cellular responses to DNA damage. The inhibition of topoisomerase II by this compound activates apoptotic pathways, involving key molecular events such as the release of cytochrome c from the mitochondria and the activation of caspases. smolecule.com By using this compound, scientists can trigger these pathways in a controlled manner to study their kinetics, dependencies, and outcomes in detail.

Use in Phenotypic Screening and Target Deconvolution Efforts

Phenotypic screening is a powerful approach in drug discovery where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the drug's target. criver.com A compound like this compound, with its potent antimicrobial and potential anticancer activities, could be identified as a "hit" in such a screen. smolecule.com

Once a hit is identified, the critical next step is target deconvolution, the process of identifying the molecular target or targets responsible for the observed phenotype. criver.com While the primary target of this compound is known to be topoisomerase II, its other identified targets (QR2, ALDH1) highlight the importance of thorough target deconvolution. smolecule.com Techniques such as affinity chromatography or activity-based protein profiling could be employed to pull down binding partners of this compound from cell lysates, confirming known targets and potentially identifying new ones. This process is essential for understanding the compound's mechanism of action and for optimizing it into a more selective chemical probe or a therapeutic candidate. criver.com

Future Research Trajectories and Broader Academic Implications

Exploration of Novel Synthetic Pathways and Analog Libraries

The synthesis of quinoline (B57606) derivatives is a well-established field, yet the development of novel, efficient, and sustainable synthetic methods remains a key research focus. nih.govnih.gov For 8-Chloro-5-methoxyquinolin-3-ol, future research is likely to move beyond traditional methods like the Skraup cyclization, which can be hampered by harsh conditions and the formation of byproducts. smolecule.com

Key future directions include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for the synthesis of quinoline derivatives and could be further optimized for this compound and its analogs. smolecule.com

Flow Chemistry: Continuous flow processes offer precise control over reaction parameters, enhancing safety and scalability, which are crucial for the generation of compound libraries. worktribe.com The use of mixed lithium-magnesium reagents in flow conditions has proven effective for the functionalization of chloroquinolines. worktribe.com

'Click Chemistry' Approaches: The copper(I)-catalyzed cycloaddition reactions, a cornerstone of 'click chemistry', could be employed to synthesize novel derivatives by linking the this compound core to other molecular fragments, potentially leading to compounds with new biological activities. researchgate.net

Development of Analog Libraries: A crucial future trajectory will be the systematic synthesis of analog libraries based on the this compound scaffold. This will involve the modification of the chloro, methoxy (B1213986), and hydroxyl groups to explore the structure-activity relationships (SAR) in depth. smolecule.comresearchgate.net For instance, the chloro group could be replaced with other halogens or electron-withdrawing groups, while the methoxy group could be varied in its position or replaced with other electron-donating groups to fine-tune the electronic properties of the molecule. orientjchem.orgmdpi.com

Advanced Mechanistic Studies on Identified Biological Targets

Preliminary research indicates that this compound exhibits potential as an anticancer agent, with its mechanism of action linked to the inhibition of topoisomerase II. smolecule.com Future research will need to delve deeper into the molecular interactions between the compound and its biological targets.

Key areas for advanced mechanistic studies include:

Topoisomerase II Inhibition: It is understood that this compound acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex. smolecule.com Future studies should aim to elucidate the precise binding mode of the compound within the enzyme's active site through techniques like X-ray crystallography or cryo-electron microscopy. Understanding this interaction at an atomic level can guide the design of more potent and selective inhibitors.

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. nih.govnih.gov Given that other quinoline derivatives have been shown to modulate this pathway, it is a logical and important step to investigate whether this compound or its analogs also exert their effects through this mechanism. nih.gov

Induction of Apoptosis: The compound is known to induce apoptosis through both intrinsic and extrinsic pathways. smolecule.com Further research should focus on identifying the key molecular players involved in this process, such as the specific caspases activated and the role of Bcl-2 family proteins.

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-target studies and embrace a systems-level approach. The integration of "omics" technologies will be pivotal in this endeavor.

Genomics and Transcriptomics: By analyzing changes in gene and transcript expression profiles in cells treated with the compound, researchers can identify entire pathways that are perturbed. This can reveal novel mechanisms of action and potential off-target effects.

Proteomics: Proteomic studies can identify changes in protein expression and post-translational modifications, providing a more direct picture of the cellular response to the compound. This can help in identifying the direct and indirect targets of this compound.

Metabolomics: Analyzing the metabolic fingerprint of cells treated with the compound can provide insights into how it affects cellular metabolism. This is particularly relevant given the emerging role of metabolic reprogramming in diseases like cancer.

Development of Advanced Computational Models for Predictive Research

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of biological activity and the design of novel compounds with improved properties. nih.govmdpi.com

Future computational research on this compound should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), researchers can correlate the three-dimensional structural features of this compound and its analogs with their biological activities. nih.gov This can guide the design of new derivatives with enhanced potency.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding orientation and affinity of the compound to its biological targets. nih.govmdpi.com Subsequent molecular dynamics simulations can provide a dynamic view of the ligand-protein interactions, helping to understand the stability of the complex and the key residues involved in binding. nih.gov

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. rsc.org This early-stage assessment can help in prioritizing compounds with favorable drug-like properties for further experimental evaluation.

Role in Advancing Fundamental Understanding of Quinoline Bioactivity

The study of this compound can significantly contribute to the broader understanding of the structure-activity relationships of quinoline derivatives. orientjchem.org The specific substitution pattern of this compound provides a valuable opportunity to dissect the individual and synergistic contributions of different functional groups to its biological activity.

Key aspects to consider are:

The Quinoline Scaffold as a Privileged Structure: The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov Detailed studies on the interactions of this compound with its targets will provide further insights into why the quinoline scaffold is so versatile and can inform the design of future quinoline-based drugs for various diseases. researchgate.net

Opportunities for Collaborative Interdisciplinary Research

The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. mdpi.comwisdomlib.org The future research on this compound will benefit immensely from collaborations between various scientific disciplines.

Medicinal Chemistry and Chemical Biology: Synthetic chemists can design and create novel analogs, while chemical biologists can use these compounds as molecular probes to investigate biological pathways.

Pharmacology and Toxicology: Pharmacologists can characterize the in vitro and in vivo efficacy of the compounds, while toxicologists can assess their safety profiles. mdpi.com

Computational Chemistry and Experimental Biology: Computational chemists can build predictive models to guide the design of new compounds, which can then be synthesized and tested by experimental biologists, creating a feedback loop that accelerates the discovery process. nih.gov

Academia and Industry: Collaborations between academic research institutions and pharmaceutical companies can help to bridge the gap between basic research and the clinical development of new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 8-Chloro-5-methoxyquinolin-3-ol, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves halogenation and cyclization of quinoline precursors. For example, chlorination at the 8-position and methoxylation at the 5-position can be achieved using controlled reflux conditions with solvents like ethanol or dichloromethane. Reaction optimization includes:

- Temperature control (e.g., 60–80°C for chlorination).

- Use of catalysts (e.g., FeCl₃ for regioselective chlorination).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Key Data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Ethanol/DCM |

| Catalyst | FeCl₃ |

| Yield | 70–85% |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm).

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and methoxy groups (2850–3000 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₀H₈ClNO₂; theoretical 223.03 g/mol).

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the bicyclic structure .

Advanced Research Questions

Q. How do variations in substituent positions (e.g., hydroxyl at C-3 vs. C-4) influence biological activity in chloro-methoxyquinolinol derivatives?

- Methodological Answer : Substituent position alters electronic and steric properties, impacting interactions with biological targets. For example:

- C-3 hydroxyl : Enhances hydrogen bonding with enzymes (e.g., kinase active sites).

- C-4 hydroxyl : May reduce bioavailability due to increased polarity.

Computational docking studies (e.g., using AutoDock Vina) and comparative bioassays (e.g., antimicrobial MIC tests) are recommended to validate structure-activity relationships .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Purity differences : Use HPLC (≥98% purity) to eliminate confounding impurities.

- Structural analogs : Compare activity with 8-Chloro-5-methoxyquinolin-4-ol () or 5-Chloro-8-methoxyquinolin-4-ol () to isolate positional effects.

Q. How can researchers design experiments to elucidate oxidation-reduction mechanisms involving this compound?

- Methodological Answer :

- Oxidation : Use KMnO₄ in acidic conditions to track quinoline ring modification via LC-MS.

- Reduction : Apply LiAlH₄ to reduce the hydroxyl group, monitoring intermediates by ¹H NMR.

- Kinetic Studies : Vary temperature/pH to determine rate constants and propose mechanistic pathways .

Methodological and Technical Questions

Q. What computational approaches are recommended to model interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding stability in enzymes (e.g., 100 ns simulations using GROMACS).

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- QSAR Models : Corrogate substituent effects with bioactivity data from analogs (e.g., Clioquinol in ) .

Q. How does solvent choice impact the stability of this compound during storage?

- Methodological Answer :

- Polar aprotic solvents (DMSO) : Enhance solubility but may accelerate degradation at >25°C.

- Ethanol/Water mixtures : Ideal for short-term storage (pH 6–7 recommended).

- Stability Data :

| Solvent | Degradation Rate (25°C) |

|---|---|

| DMSO | 5% per month |

| Ethanol | 2% per month |

| Water | 10% per month (pH 7) |

- Monitor via periodic HPLC analysis .

Data Analysis and Interpretation

Q. How can researchers validate the purity of this compound in complex mixtures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。